molecular formula C6H2Cl2N2O2S2 B2807927 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1156137-19-7

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B2807927
CAS No.: 1156137-19-7
M. Wt: 269.11
InChI Key: GXHMPPJFJTVIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl Chloride (CAS 1156137-19-7) is a high-value chemical building block with a molecular formula of C6H2Cl2N2O2S2 and a molecular weight of 269.13 g/mol . This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry, and is functionalized with both a chloro group at the 4-position and a highly reactive sulfonyl chloride group at the 6-position . The sulfonyl chloride moiety is particularly valuable for nucleophilic substitution reactions, enabling researchers to efficiently synthesize sulfonamides and sulfonate esters, thereby creating diverse libraries of derivatives for structure-activity relationship (SAR) studies . This makes it an essential reagent in targeted syntheses for drug discovery programs, especially in the development of protein kinase inhibitors . Researchers should note that this compound requires strict cold-chain transportation and storage in a freezer under an inert atmosphere (e.g., -20°C) to maintain its stability and reactivity . It is classified with the signal word "Danger" and hazard statements H314, indicating it causes severe skin burns and eye damage. Appropriate personal protective equipment and handling procedures in a well-ventilated laboratory are mandatory . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMPPJFJTVIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of thieno[3,2-d]pyrimidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 6-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Sulfonamide formationAmines, Et₃N, CHCl₃, RT to 80°C6-Sulfonamide derivatives37-81%
HydrolysisH₂O, reflux6-Sulfonic acid derivative85-95%
EsterificationAlcohols, pyridine, DCMSulfonate esters60-75%

Example : Reaction with 4-(methylsulfonyl)aniline under Buchwald-Hartwig conditions (Pd catalysis, Xantphos ligand, Cs₂CO₃) yielded N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine with 37% yield after HPLC purification .

Nucleophilic Aromatic Substitution at the 4-Chloro Position

The electron-deficient pyrimidine ring facilitates substitution at position 4 with nucleophiles like amines or oxygen nucleophiles:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AminationAmines, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene4-Amino derivatives45-70%
Suzuki-Miyaura couplingAryl boronic acids, Pd(dba)₂, K₂CO₃, dioxane4-Aryl derivatives50-85%

Key Finding : Suzuki coupling with 4-phenoxyphenylboronic acid produced 6-(4-phenoxyphenyl)thieno[3,2-d]pyrimidine, a precursor for kinase inhibitors .

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring can undergo electrophilic substitution, though the electron-withdrawing sulfonyl chloride group reduces reactivity:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
BrominationBr₂, FeBr₃, DCM5-Bromo derivative30-40%
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative<20%

Note : Low yields reflect the deactivating effect of the sulfonyl chloride group .

Coupling Reactions for Heterocyclic Derivatives

The compound serves as a scaffold for synthesizing fused heterocycles:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
CyclocondensationHydrazine, EtOH, refluxPyrazolo[3,4-d]pyrimidines55-65%
Grignard additionRMgX, THF, -78°CAlkylated thienopyrimidines40-50%

Example : Reaction with hydrazine yielded 1-methyl-N-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, a PI5P4Kγ inhibitor with >98% purity .

Reductive Desulfurization

The thiophene ring can be reduced under harsh conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Raney Ni reductionH₂, Raney Ni, EtOH, 100°CDihydropyrimidine derivative25-35%

Mechanistic Insights

  • Sulfonamide Formation : Proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfonyl chloride sulfur, followed by (2) elimination of HCl.

  • Suzuki Coupling : Requires palladium-mediated oxidative addition of the C–Cl bond, transmetallation with boronic acid, and reductive elimination .

Stability and Reactivity Trends

  • Hydrolytic Stability : The sulfonyl chloride group hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 24 hr at pH 5) but rapidly at pH >9 .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and HCl.

Scientific Research Applications

Medicinal Chemistry

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:

  • Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that modified thieno[3,2-d]pyrimidines showed potent activity against breast cancer cells, suggesting that the sulfonyl chloride moiety plays a crucial role in enhancing biological activity .

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile in drug design.

  • Data Table: Examples of Derivatives and Their Activities
Compound DerivativeBiological ActivityReference
4-Chloro derivative AAntitumor (IC50 = 10 µM)
4-Chloro derivative BAntiviral (EC50 = 5 µM)
4-Chloro derivative CAntibacterial (MIC = 20 µg/mL)

Material Science

In addition to its medicinal applications, this compound is also utilized in materials science for developing novel polymers and coatings due to its reactive sulfonyl chloride group.

  • Case Study : Research published in Advanced Materials highlighted the use of sulfonyl chlorides in creating self-healing materials that respond to environmental stimuli .

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Key Differences :

  • The [3,2-d] isomer (125–126°C) has a higher melting point than the [2,3-d] isomer (105°C), likely due to differences in crystal packing or intermolecular interactions .
  • The sulfonyl chloride derivative of the [2,3-d] isomer (CAS: 1155084-27-7) is more reactive than its non-sulfonylated counterpart, enabling diverse derivatization pathways .

Core Heterocycle Variations: Quinazoline, Pyrazolo-Pyrimidine, and Pyrido-Pyrimidine Derivatives

Compounds with alternative heterocyclic cores exhibit distinct electronic and steric properties:

Compound Name Core Structure Key Substituents Reactivity/Applications
4-Chloroquinazoline Benzene + pyrimidine Chlorine at position 4 Higher lipophilicity; used in kinase inhibitors
4-Chloropyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Chlorine at position 4 Reduced lipophilicity; antimetabolite applications
2,4-Dioxo-1-propyl-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride Pyridine + pyrimidine Propyl, dioxo, sulfonyl chloride Enhanced solubility due to dioxo group; discontinued commercial availability

Key Differences :

  • Quinazolines (benzene-based) are more lipophilic than thienopyrimidines (thiophene-based), affecting their membrane permeability and biological activity .
  • Pyrido[2,3-d]pyrimidine derivatives (e.g., 2,4-dioxo-1-propyl variant) incorporate a pyridine ring, increasing polarity and water solubility compared to thienopyrimidines .

Sulfonyl Chloride Analogues: Reactivity and Functionalization

Sulfonyl chloride groups are critical for nucleophilic substitution reactions. Comparisons include:

Compound Name Core Structure Substituents Predicted CCS (Ų, [M+H]+) Applications
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride Thieno[3,2-d]pyrimidine Cl, SO₂Cl 155.3 Intermediate for sulfonamide synthesis
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride Pyrazolo[1,5-a]pyrimidine Br, CH₃, SO₂Cl - Suzuki coupling; cross-coupling reactions

Key Differences :

  • The CCS value of the thienopyrimidine sulfonyl chloride (155.3 Ų) suggests distinct chromatographic behavior compared to bulkier analogues, aiding analytical method development .

Biological Activity

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a chlorine atom at the 4-position and a sulfonyl chloride group at the 6-position, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6_6H2_2Cl2_2N2_2O2_2S2_2
  • CAS Number : 1156137-19-7
  • Molecular Weight : 269.13 g/mol

The compound's thieno[3,2-d]pyrimidine core structure is integral to its biological activity, allowing it to act as a versatile building block in drug development.

The sulfonyl chloride moiety is highly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition or modification of enzyme activities, making it a valuable tool in biochemical research. The specific interactions depend on the structural context of the target proteins.

Anticancer Properties

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that 4-chlorothieno[3,2-d]pyrimidine derivatives can inhibit key signaling pathways involved in cell proliferation and survival.

  • Case Study : A study explored the efficacy of thienylpyrimidines as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various cancers. The compounds demonstrated submicromolar inhibition against PI5P4Kγ, indicating their potential as therapeutic agents .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Its ability to disrupt cellular processes in bacteria and fungi has been documented.

  • Research Findings : Studies have identified that derivatives of this compound can inhibit the growth of certain pathogenic microorganisms, suggesting its potential application in treating infectious diseases .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibition of PI5P4Kγ; submicromolar IC50 values reported
AntimicrobialInhibition of bacterial and fungal growth
Enzyme InhibitionCovalent modification of enzyme active sites

Table 2: Selectivity Profile Against Kinases

Kinase TypeCompound Concentration (μM)Residual Activity (%)
Protein Kinases10AURKB (31%), CLK2 (37%)
Lipid Kinases10PI5P4Kγ KD_D = 7.1 nM
Safety Panel10Dopamine uptake (59%)

Applications in Research and Medicine

The unique properties of this compound make it an important compound in various fields:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutics targeting cancer and infectious diseases.
  • Biochemical Research : Utilized for studying enzyme mechanisms and protein functions due to its reactivity with nucleophilic sites.

Q & A

Q. What are the key considerations for synthesizing 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride?

Synthesis typically involves sequential functionalization of the thienopyrimidine core. Key steps include:

  • Nucleophilic substitution : The chlorine atom at position 4 can be replaced with other groups (e.g., amines or thiols) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Sulfonation : Introduction of the sulfonyl chloride group at position 6 often requires controlled chlorosulfonation using ClSO₃H, followed by quenching with HCl to stabilize the sulfonyl chloride moiety .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR are essential for verifying substituent positions. For example, the sulfonyl chloride group causes deshielding of adjacent protons (δ 8.2–8.5 ppm in 1^1H NMR) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrimidine derivatives (e.g., C–Cl bond length ≈ 1.73 Å) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₇H₅ClN₂O₂S₂: 270.9402) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
  • Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration to avoid environmental release of toxic byproducts (e.g., SO₂, HCl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF may reduce side reactions .
  • Catalysts : Pd(PPh₃)₄ or CuI can accelerate cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups .
  • Temperature control : Lower temperatures (0–5°C) minimize sulfonyl chloride hydrolysis during synthesis .

Q. How should researchers address contradictions in reported bioactivity data?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the propyl group with a methyl or phenyl group in analogous compounds alters lipophilicity and receptor selectivity (e.g., IC₅₀ shifts from 1.2 μM to 0.7 μM) .
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and control for batch-to-batch variability in compound purity .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding modes to targets like EGFR or COX-2 using software (e.g., AutoDock Vina). For example, the sulfonyl chloride group forms hydrogen bonds with Arg-841 in EGFR .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. A lower gap (<3 eV) correlates with increased reactivity .

Q. How can regiochemical challenges in functionalization be resolved?

  • Directing groups : Use temporary protecting groups (e.g., Boc) to steer sulfonation or halogenation to specific positions .
  • Isotopic labeling : 13^13C-labeled intermediates help track reaction pathways via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.